4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
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Overview
Description
The compound contains several functional groups, including a benzo[d][1,3]dioxole, a carboxamide, a thiophene, and a piperazine . These groups are common in many biologically active compounds and materials with interesting properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the carboxamide could undergo hydrolysis, and the piperazine could react with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point, or a certain reactivity .Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
Research focuses on synthesizing novel heterocyclic compounds with potential therapeutic applications. For instance, the synthesis of new derivatives from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the interest in creating new molecules with specific biological activities. These compounds have been evaluated for their COX-1/COX-2 inhibition, showing significant analgesic and anti-inflammatory properties, indicating their potential in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antiviral Activities
Several studies highlight the antimicrobial and antiviral potential of new compounds. Microwave-assisted synthesis of molecules containing acid moieties and their biological activities investigation shows some compounds possess good to moderate antimicrobial activity against various microorganisms. This underscores the continuous search for new antimicrobial agents in response to the growing challenge of antibiotic resistance (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antipsychotic Agent Development
Exploration into heterocyclic carboxamides as potential antipsychotic agents reflects the ongoing effort to improve mental health treatments. These analogues were evaluated for their binding to dopamine and serotonin receptors, showing promise for antipsychotic activity with reduced side effects. This suggests the potential for developing safer, more effective psychiatric medications (Norman, Navas, Thompson, & Rigdon, 1996).
Enzyme Inhibition for Tuberculosis Treatment
The search for Mycobacterium tuberculosis DNA GyrB inhibitors has led to the synthesis of benzofuran and benzo[d]isothiazole derivatives. These compounds were designed to inhibit a key enzyme in the tuberculosis pathogen, representing a novel approach to TB treatment. Some molecules showed promising inhibitory activity, highlighting the potential for new therapeutics in combating tuberculosis (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c25-19(15-3-4-17-18(12-15)28-14-27-17)21-5-6-23-7-9-24(10-8-23)20(26)22-13-16-2-1-11-29-16/h1-4,11-12H,5-10,13-14H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKMOIRHYKYCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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